Tedatioxetine
Vue d'ensemble
Description
Tédati oxétine, également connue sous son nom de code de développement Lu AA24530, est un antidépresseur expérimental découvert par des scientifiques de Lundbeck. Il a été développé pour le traitement du trouble dépressif majeur et des troubles anxieux. La tédati oxétine est un antidépresseur multimodal qui agit comme un inhibiteur triple de la recapture, ciblant les transporteurs de la sérotonine, de la norépinéphrine et de la dopamine .
Applications De Recherche Scientifique
Tedatioxetine has been primarily studied for its potential use in treating major depressive disorder and anxiety disorders. Its unique mechanism of action as a triple reuptake inhibitor makes it a promising candidate for these conditions. Additionally, this compound’s ability to antagonize serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and α1A-adrenergic receptors further enhances its therapeutic potential .
In the field of chemistry, this compound serves as a valuable compound for studying the interactions of monoamine transporters and receptors. In biology and medicine, it provides insights into the treatment of mood disorders and the development of new antidepressant therapies. Industrially, this compound’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing techniques .
Mécanisme D'action
Target of Action
Tedatioxetine primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters , acting as a triple reuptake inhibitor . It also antagonizes 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These targets play crucial roles in mood regulation, with serotonin and norepinephrine being particularly important in the pathophysiology of depression .
Mode of Action
This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and ultimately leads to improved mood and reduced depressive symptoms . As an antagonist of certain serotonin and adrenergic receptors, this compound prevents the activation of these receptors, further modulating neurotransmission .
Biochemical Pathways
It is known that the increase in serotonin, norepinephrine, and dopamine levels can affect various downstream signaling pathways, potentially leading to changes in gene expression, neuroplasticity, and circadian rhythms .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily in the liver (potentially involving cytochrome p450 enzymes), and excreted in both urine and feces . These properties can significantly impact the drug’s bioavailability, efficacy, and side effect profile .
Result of Action
At the molecular level, this compound increases the concentration of key neurotransmitters in the synaptic cleft, enhancing neurotransmission . At the cellular level, this can lead to changes in neuronal firing rates, synaptic plasticity, and ultimately the function of neural circuits involved in mood regulation . These changes are believed to underlie the antidepressant effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, individual genetic variations, particularly in genes encoding drug-metabolizing enzymes and drug targets, can influence the drug’s pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, age, sex, liver and kidney function, and concomitant medications can also impact the drug’s effects .
Analyse Biochimique
Biochemical Properties
Tedatioxetine is reported to act as a triple reuptake inhibitor, with a preference for serotonin, norepinephrine, and dopamine . It also acts as an antagonist for 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on neurotransmitter reuptake and receptor antagonism. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound can increase the concentration of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission . Its antagonistic effects on various serotonin and adrenergic receptors may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine . This inhibition prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released, leading to an increased concentration in the synaptic cleft and enhanced neurotransmission . This compound also binds to and antagonizes various serotonin and adrenergic receptors, which can influence a variety of cellular processes .
Méthodes De Préparation
La synthèse de la tédati oxétine implique plusieurs étapes clés. La principale voie de synthèse comprend la préparation de la 4-(2-(4-méthylphénylthio))phényl pipéridineLes conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs tels que le palladium sur carbone .
Les méthodes de production industrielle de la tédati oxétine ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
La tédati oxétine subit diverses réactions chimiques, notamment :
Oxydation : La tédati oxétine peut être oxydée en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium, convertissant les sulfoxydes en sulfures.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des bases comme l'hydroxyde de sodium et des catalyseurs comme le palladium sur carbone. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tédati oxétine avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
La tédati oxétine a été principalement étudiée pour son utilisation potentielle dans le traitement du trouble dépressif majeur et des troubles anxieux. Son mécanisme d'action unique en tant qu'inhibiteur triple de la recapture en fait un candidat prometteur pour ces affections. De plus, la capacité de la tédati oxétine à antagoniser les récepteurs de la sérotonine (5-HT2A, 5-HT2C et 5-HT3) et les récepteurs α1A-adrénergiques améliore encore son potentiel thérapeutique .
Dans le domaine de la chimie, la tédati oxétine sert de composé précieux pour étudier les interactions des transporteurs et des récepteurs des monoamines. En biologie et en médecine, elle fournit des informations sur le traitement des troubles de l'humeur et le développement de nouvelles thérapies antidépressives. Sur le plan industriel, la synthèse et les méthodes de production de la tédati oxétine contribuent aux avancées des techniques de fabrication pharmaceutique .
5. Mécanisme d'action
La tédati oxétine exerce ses effets en inhibant la recapture de la sérotonine, de la norépinéphrine et de la dopamine, augmentant ainsi les niveaux de ces neurotransmetteurs dans la fente synaptique. Cela conduit à une neurotransmission accrue et à une meilleure régulation de l'humeur. De plus, la tédati oxétine agit comme un antagoniste au niveau des récepteurs de la sérotonine (5-HT2A, 5-HT2C et 5-HT3) et des récepteurs α1A-adrénergiques, ce qui module encore l'activité des neurotransmetteurs et contribue à ses effets antidépresseurs .
Comparaison Avec Des Composés Similaires
La tédati oxétine est similaire à d'autres antidépresseurs comme la vortioxétine et la vilazodone, qui ciblent également les récepteurs de la sérotonine et les transporteurs des monoamines. La combinaison unique d'inhibition triple de la recapture et d'antagonisme des récepteurs de la tédati oxétine la distingue de ces composés. Ce mécanisme d'action multimodal offre un profil thérapeutique plus large et une efficacité potentiellement plus grande dans le traitement des troubles de l'humeur .
Composés similaires
- Vortioxétine
- Vilazodone
- MIN-117
- TGBA01AD
Les propriétés pharmacologiques distinctes et les avantages thérapeutiques potentiels de la tédati oxétine en font un composé précieux pour la recherche et le développement dans le domaine de la psychopharmacologie .
Activité Biologique
Tedatioxetine, a novel compound developed for the treatment of major depressive disorder (MDD), has garnered attention due to its unique pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.
This compound acts as a triple reuptake inhibitor , targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is significant because it potentially enhances mood and cognitive function more effectively than traditional antidepressants that primarily target serotonin. The compound demonstrates varying affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which contributes to its multifaceted therapeutic effects.
Affinity and Functional Activity
The following table summarizes the affinity and functional activity of this compound at various neurotransmitter receptors:
Target | K_i (nM) | Functional Activity | Action |
---|---|---|---|
SERT | 1.6 | Inhibition | Antidepressant effect |
NET | 113 | Inhibition | Mood enhancement |
DAT | TBD | TBD | TBD |
5-HT 1A | 15 | Agonist | Anxiolytic effect |
5-HT 2A | TBD | Antagonist | TBD |
Pharmacokinetics
This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with additional minor involvement from CYP2C19. The pharmacokinetic profile reveals a median time to maximum plasma concentration () of approximately 5–6 hours after oral administration. The clearance rates vary significantly based on genetic variations in CYP2D6 activity:
- Poor Metabolizers (PMs) : 18 L/h
- Intermediate Metabolizers (IMs) : 40 L/h
- Normal Metabolizers (NMs) : 60 L/h
- Ultra-Rapid Metabolizers (UMs) : 77 L/h
This variability necessitates careful consideration in dosing, particularly in populations with known genetic polymorphisms affecting CYP2D6 activity .
Clinical Findings
Clinical studies have demonstrated the efficacy of this compound in improving depressive symptoms and cognitive function in patients with MDD. A randomized, double-blind, placebo-controlled trial assessed its impact on cognitive performance using various neuropsychological tests:
- Composite Cognition Score : Significant improvements were observed compared to placebo, with mean treatment differences indicating robust cognitive enhancements.
- MADRS Total Score : At week 8, reductions in depression scores were statistically significant () for both tested doses of this compound compared to placebo .
Case Studies
A notable case study involved a patient with recurrent MDD who exhibited significant cognitive deficits alongside depressive symptoms. Following treatment with this compound, the patient reported improvements in both mood and cognitive function, highlighting the compound's potential as a dual-action antidepressant .
Propriétés
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedatioxetine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedatioxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEDATIOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?
A1: this compound is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize this compound slower or faster than others, potentially influencing drug levels and treatment response.
Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for this compound?
A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for this compound and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.
Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on this compound metabolism?
A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize this compound slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.